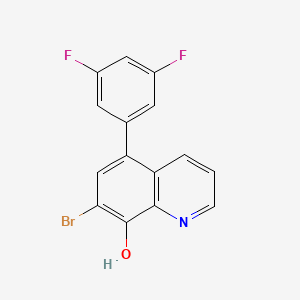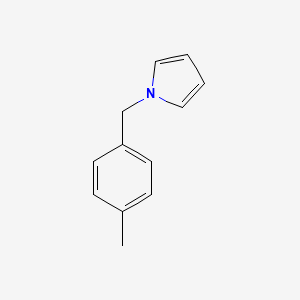![molecular formula C11H7ClF3N B12880067 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 88594-17-6](/img/structure/B12880067.png)
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with a suitable nucleophile under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include steps such as halogenation, nucleophilic substitution, and cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro substituent may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzylamine
- 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
Uniqueness
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to the combination of its trifluoromethyl and chloro substituents, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
88594-17-6 |
|---|---|
Fórmula molecular |
C11H7ClF3N |
Peso molecular |
245.63 g/mol |
Nombre IUPAC |
3-chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H7ClF3N/c12-10-6-16-5-8(10)7-3-1-2-4-9(7)11(13,14)15/h1-6,16H |
Clave InChI |
FBLVXCCXIBALAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CNC=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
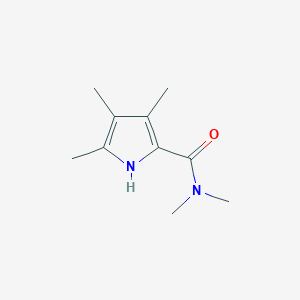
![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)
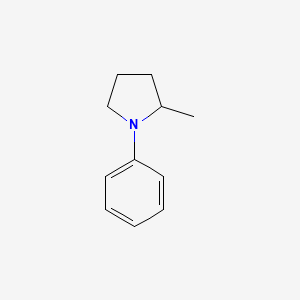

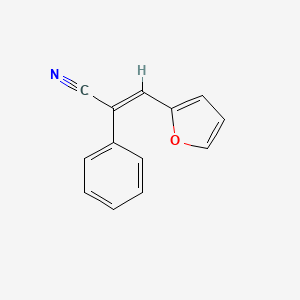
![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)


